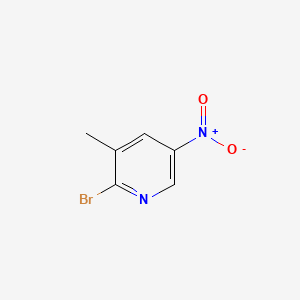

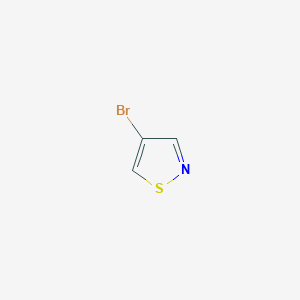

![molecular formula C8H18N2O B1276540 2-[3-(Aminomethyl)piperidin-1-yl]ethanol CAS No. 915921-37-8](/img/structure/B1276540.png)

2-[3-(Aminomethyl)piperidin-1-yl]ethanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2-[3-(Aminomethyl)piperidin-1-yl]ethanol" is a piperidine derivative with potential relevance in medicinal chemistry due to its structural similarity to various piperidine alkaloids. Piperidine alkaloids are a class of compounds known for their presence in many pharmaceuticals and natural products. The structure of the compound includes a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom, and it is substituted at the second position with an aminomethyl group and an ethanol moiety.

Synthesis Analysis

The synthesis of piperidine alkaloids, including those with 1,2- and 1,3-amino alcohol units, can be achieved through a regio- and stereoselective oxymercuration–demercuration process starting from l-pipecolinic acid . This method allows for the efficient production of 2-substituted piperidine alkaloids and their analogues. The protecting-group-directed strategy ensures the control over the regio- and stereochemical outcomes of the synthesis.

Molecular Structure Analysis

The molecular structure of "this compound" is characterized by the presence of a piperidine ring, which is a common scaffold in many bioactive molecules. The aminomethyl group at the 2-position of the piperidine ring introduces a secondary amine, which is a functional group that can engage in various chemical reactions and form bonds with other molecules. The ethanol side chain adds hydrophilicity to the molecule, which can influence its solubility and interaction with biological targets.

Chemical Reactions Analysis

The presence of the amino and hydroxyl groups in "this compound" allows for a variety of chemical reactions. For instance, the amino group can participate in the formation of amides, ureas, and other nitrogen-containing compounds. The hydroxyl group can be involved in esterification, etherification, and other reactions typical for alcohols. The piperidine ring itself can undergo various transformations, such as N-alkylation, ring expansion, and functionalization at different positions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "this compound" would be influenced by its functional groups and molecular structure. The compound is expected to have moderate polarity due to the presence of the hydroxyl and amino groups, which would also enable hydrogen bonding with solvents or biological molecules. The piperidine ring contributes to the rigidity of the molecule, which can affect its conformational stability and interactions with enzymes or receptors. The compound's solubility, boiling point, melting point, and other physicochemical properties would be determined by its exact structure and substituents.

Aplicaciones Científicas De Investigación

Complex Formation and Structural Analysis

A study by Dega-Szafran et al. (2017) explores the formation of a crystalline three-component complex involving 2-(1-piperidine)ethanol, demonstrating hydrogen-bonded interactions and structural characterization through X-ray diffraction, FTIR, Raman spectra, and DFT methods (Dega-Szafran et al., 2017).

Synthesis of Piperidine Derivatives

Castro et al. (2005) describe the efficient preparation of (1'R)-(−)-1-(2'-hydroxy-1'-phenylethyl)piperidin-2-one, utilizing 2-(1-piperidine)ethanol in the process. This study emphasizes the synthesis process and its applications in creating specific piperidine derivatives (Castro et al., 2005).

Pharmacokinetics and Trans-Esterification Studies

The work of Chen et al. (2004) investigates the in vitro and in vivo trans-esterification of a piperidine-3-carboxylic acid ethyl ester derivative. This research is significant in understanding the pharmacokinetics and effects of ethanol on the compound's behavior (Chen et al., 2004).

Aminomethylation Reactions

Markova et al. (2017) explore the aminomethylation of various pyrroles and indoles using a mixture that includes a piperidine derivative. This study is crucial for understanding the chemical reactions and potential applications of these compounds (Markova et al., 2017).

Cytotoxic Activity Analysis

Vosooghi et al. (2010) conducted a study synthesizing a series of chromenes using a method that involves piperidine. This research highlights the cytotoxic activities of these compounds, which is essential for pharmaceutical applications (Vosooghi et al., 2010).

Aldosterone Synthase Inhibition

Meguro et al. (2017) identified a novel potent aldosterone synthase inhibitor involving a piperidine structure, emphasizing its pharmaceutical relevance (Meguro et al., 2017).

Antimicrobial Agent Synthesis

Kottapalle et al. (2021) synthesized compounds in ethanol using piperidine as a catalyst, showcasing their potential as antimicrobial agents (Kottapalle et al., 2021).

Safety and Hazards

Direcciones Futuras

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.

Mecanismo De Acción

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various targets, leading to a range of biological effects .

Biochemical Pathways

Piperidine derivatives are known to be involved in a variety of intra- and intermolecular reactions, leading to the formation of various piperidine derivatives .

Pharmacokinetics

The compound has a molecular weight of 158.24 , which may influence its pharmacokinetic properties.

Result of Action

Piperidine derivatives are known to have a wide range of pharmacological applications .

Propiedades

IUPAC Name |

2-[3-(aminomethyl)piperidin-1-yl]ethanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c9-6-8-2-1-3-10(7-8)4-5-11/h8,11H,1-7,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPMDMYEWWAVSD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CCO)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424392 |

Source

|

| Record name | 2-[3-(aminomethyl)piperidin-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

915921-37-8 |

Source

|

| Record name | 2-[3-(aminomethyl)piperidin-1-yl]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

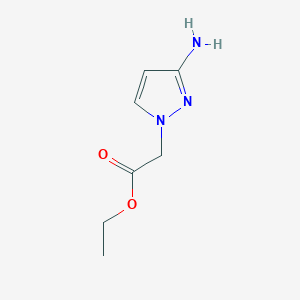

![Ethanol, 2-[(2-mercaptoethyl)thio]-](/img/structure/B1276469.png)

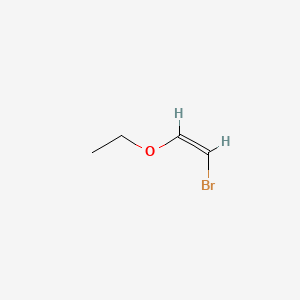

![5-Chloro-3H-imidazo[4,5-b]pyridine](/img/structure/B1276490.png)

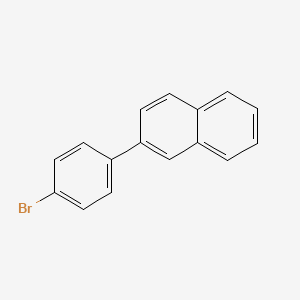

![(3-(Benzo[D][1,3]dioxol-5-YL)isoxazol-5-YL)methanol](/img/structure/B1276500.png)